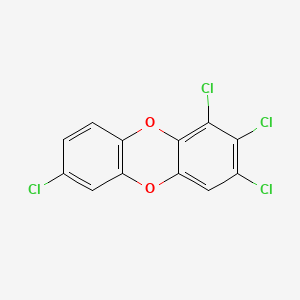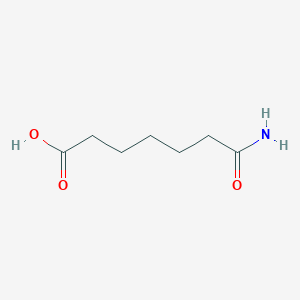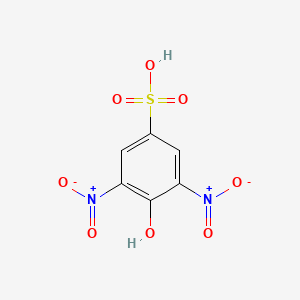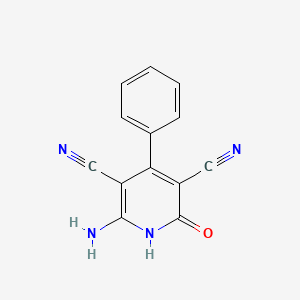
1,2,4,7-Tetrachloronaphthalene
Overview
Description
1,2,4,7-Tetrachloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of four chlorine atoms at the 1, 2, 4, and 7 positions on the naphthalene ring. This compound has the molecular formula C10H4Cl4 and a molecular weight of 265.951 g/mol . It is part of the broader class of polychlorinated naphthalenes, which are known for their environmental persistence and potential toxicity.
Preparation Methods
The synthesis of 1,2,4,7-Tetrachloronaphthalene typically involves the chlorination of naphthalene under controlled conditions. One common method includes the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the desired positions .
Industrial production methods may involve more sophisticated techniques to ensure high yield and purity. These methods often include the use of advanced catalytic systems and optimized reaction conditions to control the degree of chlorination and minimize the formation of unwanted by-products .
Chemical Reactions Analysis
1,2,4,7-Tetrachloronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated naphthoquinones under the influence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated naphthalenes. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce less chlorinated naphthalenes .
Scientific Research Applications
1,2,4,7-Tetrachloronaphthalene has several scientific research applications:
Environmental Studies: Due to its persistence and potential toxicity, this compound is often studied in the context of environmental pollution and its impact on ecosystems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex chlorinated aromatic compounds, which are used in various industrial applications.
Mechanism of Action
The mechanism of action of 1,2,4,7-Tetrachloronaphthalene involves its interaction with cellular components, leading to various biochemical effects. One of the primary pathways is the induction of cytochrome P-450 enzymes, which are involved in the metabolism of xenobiotics. This induction can lead to the formation of reactive metabolites that may cause cellular damage .
The compound’s chlorinated structure also allows it to interact with lipid membranes, potentially disrupting membrane integrity and function. Additionally, its persistence in the environment can lead to bioaccumulation and long-term exposure effects .
Comparison with Similar Compounds
1,2,4,7-Tetrachloronaphthalene can be compared with other tetrachloronaphthalene isomers such as 1,2,3,4-Tetrachloronaphthalene and 1,2,4,8-Tetrachloronaphthalene. While all these compounds share a similar chlorinated naphthalene core, their specific chlorine substitution patterns lead to differences in their chemical reactivity and environmental behavior .
1,2,3,4-Tetrachloronaphthalene: This isomer has chlorine atoms at the 1, 2, 3, and 4 positions, which can influence its reactivity and the types of reactions it undergoes.
1,2,4,8-Tetrachloronaphthalene: With chlorine atoms at the 1, 2, 4, and 8 positions, this isomer may exhibit different physical and chemical properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which affects its reactivity and interactions with other chemical species.
Properties
IUPAC Name |
1,2,4,7-tetrachloronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-5-1-2-6-7(3-5)10(14)9(13)4-8(6)12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXOBMRJWBBEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218135 | |
| Record name | Naphthalene, 1,2,4,7-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67922-21-8 | |
| Record name | Naphthalene, 1,2,4,7-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,2,4,7-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide](/img/structure/B3065994.png)


![2H-Pyrano[2,3-c]pyridin-2-one](/img/structure/B3066016.png)


